molecular formula C11H11F3N2O2 B7942029 N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide

N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide

Cat. No.: B7942029
M. Wt: 260.21 g/mol
InChI Key: GPJBQIQWZGDXCR-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethoxy group . The azetidine ring can be formed through cyclization reactions, and the carboxamide group is introduced via amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions that minimize side reactions and maximize the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and solvents that facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The azetidine ring and carboxamide group also contribute to the compound’s overall activity by stabilizing its interaction with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(trifluoromethyl)phenyl]azetidine-3-carboxamide
  • N-[2-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide
  • N-[2-(trifluoromethoxy)phenyl]azetidine-2-carboxamide

Uniqueness

N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)18-9-4-2-1-3-8(9)16-10(17)7-5-15-6-7/h1-4,7,15H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJBQIQWZGDXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)NC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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